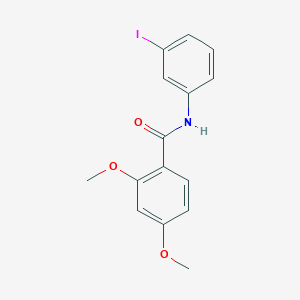![molecular formula C21H22N2O3S B298010 (2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B298010.png)
(2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a thiazolidinone compound with a molecular formula of C23H25N2O3S. It has been widely studied for its potential in scientific research applications due to its unique chemical structure and mechanism of action.
作用机制
The mechanism of action of ((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is not fully understood. However, studies have suggested that the compound may exert its cytotoxic effects by inducing oxidative stress and DNA damage in cancer cells. Additionally, the compound may inhibit key enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit key enzymes involved in cancer cell survival. Additionally, the compound has been shown to exhibit anti-inflammatory and antioxidant properties, which may have potential therapeutic applications in various disease states.
实验室实验的优点和局限性
One of the major advantages of ((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is its potent cytotoxic activity against various cancer cell lines. This makes it a promising candidate for further development as a chemotherapeutic agent. However, one of the limitations of the compound is its potential toxicity to normal cells. Further studies are needed to determine the optimal dosage and administration route for the compound to minimize toxicity while maximizing efficacy.
未来方向
There are several future directions for research on ((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one. One area of research is to further elucidate the mechanism of action of the compound and identify its molecular targets in cancer cells. This could lead to the development of more targeted and effective chemotherapeutic agents. Additionally, further studies are needed to determine the optimal dosage and administration route for the compound in order to minimize toxicity while maximizing efficacy. Finally, studies are needed to determine the potential therapeutic applications of the compound in other disease states, such as inflammation and oxidative stress.
合成方法
The synthesis of ((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves the reaction between 2,3-dimethoxybenzaldehyde and 3,4-dimethylphenylhydrazine in ethanol under reflux conditions. The resulting intermediate is then reacted with 2-amino-3-methyl-1,3-thiazolidin-4-one in acetic acid to yield the final product. The purity of the compound can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.
科学研究应用
((2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one has been studied for its potential in various scientific research applications. One of the most promising areas of research is in the field of cancer therapy. Studies have shown that the compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, colon, and lung cancer cells. Additionally, the compound has been shown to induce apoptosis in cancer cells, which is a key mechanism of action for many chemotherapeutic agents.
属性
产品名称 |
(2E,5E)-5-(2,3-dimethoxybenzylidene)-2-[(3,4-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one |
|---|---|
分子式 |
C21H22N2O3S |
分子量 |
382.5 g/mol |
IUPAC 名称 |
(5E)-5-[(2,3-dimethoxyphenyl)methylidene]-2-(3,4-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H22N2O3S/c1-13-9-10-16(11-14(13)2)22-21-23(3)20(24)18(27-21)12-15-7-6-8-17(25-4)19(15)26-5/h6-12H,1-5H3/b18-12+,22-21? |
InChI 键 |
NUWBPGZGELCIHP-NLUKZUHQSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)/C(=C\C3=C(C(=CC=C3)OC)OC)/S2)C)C |
SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2)C)C |
规范 SMILES |
CC1=C(C=C(C=C1)N=C2N(C(=O)C(=CC3=C(C(=CC=C3)OC)OC)S2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-({(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B297927.png)

![ethyl 2-(2,4-dichlorobenzylidene)-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297932.png)
![ethyl 2-[4-(dimethylamino)benzylidene]-5-(2-ethoxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297933.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297934.png)
![ethyl 5-(2-ethoxy-3-methoxyphenyl)-2-{4-[(4-fluorobenzyl)oxy]benzylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297935.png)
![(2E,5E)-5-{[1-(4-fluorobenzyl)-2-methyl-1H-indol-3-yl]methylidene}-3-methyl-2-[(4-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297936.png)
![Ethyl 2-[(2,4-dimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B297937.png)
![N-cyclohexyl-16-propyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B297945.png)
![Ethyl 1-(1-adamantyl)-5-(4-methylphenyl)-4,6-dioxo-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B297947.png)
![N-(8-methoxy-4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B297950.png)
![N-(8-Methoxy-4,5-dihydro-naphtho[1,2-d]thiazol-2-yl)-nicotinamide](/img/structure/B297951.png)
![2-[(4,5-Dihydronaphtho[1,2-d][1,3]thiazol-2-ylamino)methyl]phenol](/img/structure/B297953.png)
![2-({4-[(E)-{(2E)-2-[(4-ethylphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene}methyl]-2-methoxyphenoxy}methyl)benzonitrile](/img/structure/B297956.png)